Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate
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Overview
Description
Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C12H21ClN2O4S and its molecular weight is 324.82. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate typically involves multiple steps starting from commercially available precursors.
Common synthetic pathways include cyclization reactions, where linear molecules are transformed into ring structures, followed by functional group modifications to introduce the chlorosulfonyl and tert-butyl groups.
Reaction conditions often include the use of organic solvents such as dichloromethane, reagents like sulfonyl chlorides, and catalysts to promote specific transformations.
Industrial Production Methods:
Industrial production methods may involve larger scale processes but follow similar principles as laboratory synthesis.
Optimization for yield, purity, and cost-effectiveness is crucial in industrial settings, involving continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions:
Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, leading to changes in reactivity.
Substitution: Replacement of specific atoms or groups within the molecule with different atoms or groups, usually facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Common reagents include strong acids like hydrochloric acid for chlorination, bases such as sodium hydroxide for deprotonation, and sulfonyl chlorides for introducing sulfonyl groups.
Typical conditions involve controlled temperatures, inert atmospheres, and precise pH adjustments.
Major Products Formed:
Major products formed from these reactions depend on the specific conditions and reagents used. Generally, products retain the core pyrrolo[3,4-c]pyridine structure with modifications at targeted functional groups.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Studied for its unique reactivity and stability under various conditions.
Biology:
Investigated for potential interactions with biological macromolecules such as proteins and nucleic acids.
Used in studying enzyme mechanisms and inhibitor design.
Medicine:
Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Utilized in drug development as a precursor to active pharmaceutical ingredients.
Industry:
Applied in material science for the development of advanced materials with specific properties.
Used in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action involves specific interactions with molecular targets such as enzymes and receptors.
The compound's effects are mediated through pathways involving its sulfonyl and chlorinated functional groups, which can form covalent or non-covalent bonds with target molecules.
Comparison with Similar Compounds
Similar compounds include other sulfonyl-containing pyrrolidines and pyrrolopyridines.
Compared to its analogs, Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is unique due to its specific substituents, which impart distinct reactivity and biological activity.
Other similar compounds might include:
Pyrrolopyridines with different substituents such as alkyl or aryl groups.
Sulfonyl chlorides with varying ring systems and functionalities.
This is just a snapshot, but it’s rich with detailed knowledge to help you deep dive into the world of this compound. What aspect piques your interest the most?
Properties
IUPAC Name |
tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O4S/c1-12(2,3)19-11(16)14-5-4-9-7-15(20(13,17)18)8-10(9)6-14/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDSLUOEESHKDR-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CN(CC2C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CN(C[C@@H]2C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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